
4'-O-Methylnorbelladine
Vue d'ensemble
Description
4’-O-Methylnorbelladine is an alkaloid compound primarily found in plants belonging to the Amaryllidaceae family, such as daffodils (Narcissus spp.), snowdrops (Galanthus spp.), and summer snowflakes (Leucojum aestivum) . This compound is a key intermediate in the biosynthesis of galanthamine, a drug used to treat Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4’-O-Methylnorbelladine is synthesized through the methylation of norbelladine. The process involves the condensation of 3,4-dihydroxybenzaldehyde, derived from phenylalanine, and tyramine, derived from tyrosine, to form norbelladine. Norbelladine is then methylated by the enzyme norbelladine 4’-O-methyltransferase (NpN4OMT) to produce 4’-O-Methylnorbelladine .
Industrial Production Methods: Industrial production of 4’-O-Methylnorbelladine typically involves biotechnological approaches, such as the use of genetically modified microorganisms to express the necessary enzymes for its biosynthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-O-Methylnorbelladine undergoes several types of chemical reactions, including:
Oxidation: It is oxidized to form N-demethylnarwedine.
Reduction: N-demethylnarwedine is then reduced to N-demethylgalanthamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen or hydrogen peroxide under mild conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Major Products:
Oxidation: N-demethylnarwedine
Reduction: N-demethylgalanthamine
Applications De Recherche Scientifique
Chemistry
4'-OMe-NB serves as an important intermediate in the synthesis of galanthamine, which is utilized in organic synthesis and medicinal chemistry. Its role as a precursor facilitates the production of various derivatives that can enhance pharmacological efficacy or reduce side effects associated with treatments for Alzheimer's disease .
Biology
Research indicates that 4'-OMe-NB is involved in the biosynthesis of Amaryllidaceae alkaloids. This compound's methylation is catalyzed by norbelladine 4'-O-methyltransferase (NpN4OMT), which plays a significant role in the metabolic pathways leading to the formation of other bioactive compounds .
Medicine
As a precursor to galanthamine, 4'-OMe-NB is crucial in developing treatments for Alzheimer's disease. Galanthamine has demonstrated anti-cholinesterase activity, which helps improve cholinergic function in the brain, making it a valuable therapeutic agent .
Industry
In pharmaceutical applications, 4'-OMe-NB is utilized in producing galanthamine and other related alkaloids. Its importance in industrial settings lies in its ability to enhance yields of therapeutic compounds through optimized biosynthetic pathways .
Biochemical Interactions
4'-OMe-NB interacts with various enzymes and proteins within metabolic pathways. Notably, it is methylated by NpN4OMT, which has been characterized through cloning and expression studies . The compound's incorporation into different alkaloids demonstrates its significance in metabolic engineering.
Molecular Mechanism
The molecular mechanism involves several enzymatic steps where norbelladine is methylated to form 4'-OMe-NB. This process is critical for synthesizing other bioactive compounds within the Amaryllidaceae family .
Antiviral Properties
A study evaluated O-methylated norbelladine derivatives, revealing that while N-methylation did not significantly affect antiviral activity, it enhanced butyrylcholinesterase inhibition for certain derivatives. This suggests potential therapeutic applications against viral infections.
Cytotoxicity Against Cancer Cells
Research into norbelladine-type alkaloids highlighted their selective cytotoxic effects on cancer cells while sparing normal cells. This property could lead to developing targeted cancer therapies utilizing 4'-OMe-NB and its derivatives .
Alzheimer’s Disease Research
Investigations into the anti-cholinesterase activity of 4'-OMe-NB and related compounds indicate their potential utility in improving cholinergic function in Alzheimer's patients. These findings underscore the importance of this compound in neuropharmacology .
Mécanisme D'action
4’-O-Methylnorbelladine exerts its effects through its role in the biosynthesis of galanthamine. The enzyme norbelladine 4’-O-methyltransferase catalyzes the methylation of norbelladine to form 4’-O-Methylnorbelladine. This compound is then oxidized and reduced to form galanthamine, which inhibits acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function in Alzheimer’s patients .
Comparaison Avec Des Composés Similaires
Norbelladine: The precursor to 4’-O-Methylnorbelladine, involved in the same biosynthetic pathway.
N-demethylnarwedine: An intermediate formed from the oxidation of 4’-O-Methylnorbelladine.
N-demethylgalanthamine: The product formed from the reduction of N-demethylnarwedine.
Uniqueness: 4’-O-Methylnorbelladine is unique due to its specific role in the biosynthesis of galanthamine, a clinically important drug for Alzheimer’s disease . Its methylation step is a critical point in the pathway, distinguishing it from other similar compounds.
Activité Biologique
4'-O-Methylnorbelladine is a naturally occurring alkaloid predominantly found in plants of the Amaryllidaceae family, such as Narcissus and Leucojum. This compound plays a significant role as a precursor in the biosynthesis of various bioactive alkaloids, including galanthamine and lycorine, which are known for their pharmacological properties. The biological activity of this compound has garnered attention due to its potential therapeutic applications, particularly in neurodegenerative diseases and viral infections.
Pharmacological Properties
The biological activities of this compound and its derivatives have been extensively studied, revealing a range of pharmacological effects:
- Antiviral Activity : Research indicates that this compound exhibits antiviral properties, particularly against viruses like dengue virus (DENV) and human immunodeficiency virus (HIV-1). In studies, O-methylated derivatives demonstrated significant inhibition of DENV infection at cytotoxic concentrations, with effective concentrations (EC50) ranging from 24.1 to 44.9 μM .
- Anti-cholinesterase Activity : The compound has shown promising results in inhibiting butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. The inhibition constants (IC50) for various derivatives were found to range from 26.1 to 91.6 μM . This suggests potential applications in treating cognitive disorders.
- Cytotoxic Effects : In vitro studies have demonstrated that norbelladine derivatives possess cytotoxic effects against cancer cell lines. For instance, norcraugsodine exhibited a CC50 value of 27.0 μM against monocytic leukemia cells .
The mechanisms through which this compound exerts its biological effects include:
- Enzymatic Pathways : It serves as a substrate for O-methyltransferases (OMTs), which catalyze the transfer of methyl groups, crucial for the structural diversification of Amaryllidaceae alkaloids.
- Biosynthetic Role : By tracing labeled this compound in plant cultures, researchers have elucidated its role in the biosynthesis of other alkaloids. This includes identifying key enzymes such as norbelladine 4′-O-methyltransferase (NpN4OMT) and cytochrome P450 enzymes involved in phenol coupling reactions.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antiviral Properties : A comprehensive evaluation of O-methylated norbelladine derivatives indicated that while N-methylation did not significantly affect antiviral activity, it enhanced butyrylcholinesterase inhibition for certain derivatives .
- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of norbelladine-type alkaloids revealed that specific compounds could selectively target cancer cells while sparing normal cells, thus providing a basis for developing targeted cancer therapies .
- Alzheimer’s Disease Research : The anti-cholinesterase activity of these compounds suggests they could be valuable in developing treatments for Alzheimer's disease by improving cholinergic function in the brain .
Data Summary
The following table summarizes key findings regarding the biological activities and potencies of this compound and its derivatives:
Activity Type | Compound | EC50/IC50/CC50 Value (μM) | Notes |
---|---|---|---|
Antiviral | This compound | 24.1 - 44.9 | Effective against DENV |
Anti-cholinesterase | Various Derivatives | 26.1 - 91.6 | Potential application in Alzheimer's treatment |
Cytotoxicity | Norcraugsodine | CC50 = 27.0 | Highly cytotoxic to monocytic leukemia cells |
Cytotoxicity | Norbelladine | CC50 = 72.6 | Most cytotoxic to hepatocarcinoma cells |
Q & A
Basic Research Questions
Q. What are the key structural and chemical properties of 4'-O-methylnorbelladine, and how are they validated experimentally?
- Methodological Answer : Structural validation employs spectroscopic techniques (e.g., H NMR, C NMR, IR) and mass spectrometry (LC-MS/MS). For example, H NMR reveals characteristic peaks at δ 3.71 (s, OMe), 3.55 (s, Ar-CH2-NH), and aromatic protons at δ 6.96–6.62, while LC-MS/MS confirms molecular ions ([M+H]+ m/z 274) . Chemical formula (CHNO) and monoisotopic mass (273.1365 Da) are cross-referenced with databases like MetaCyc .
Q. What is the biosynthetic pathway leading to this compound in Amaryllidaceae plants?
- Methodological Answer : Biosynthesis involves three steps: (1) condensation of 3,4-dihydroxybenzaldehyde and tyramine by noroxomaritidine reductase (NR) to form norbelladine; (2) reduction by norcraugsodine reductase (NpNRII); (3) O-methylation at the 4'-position by norbelladine 4'-O-methyltransferase (NpOMT), using S-adenosyl methionine (SAM) as a methyl donor . In vitro enzymatic assays and isotopic labeling (e.g., C-SAM) confirm regioselectivity .
Q. How is this compound detected and quantified in plant tissues?
- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) is standard. For quantification, internal standards (e.g., deuterated analogs) and calibration curves are used. Extraction protocols involve methanol/water mixtures, followed by solid-phase extraction (SPE) to isolate alkaloids .
Advanced Research Questions
Q. How do enzyme-substrate interactions influence the regioselectivity of O-methylation in norbelladine derivatives?
- Methodological Answer : Molecular docking and dynamics simulations (e.g., using AlphaFold2-predicted enzyme structures) identify active-site residues (e.g., SAM-binding motifs in NpOMT). Kinetic assays (K, V) with mutant enzymes reveal residues critical for 4'-O-methylation vs. competing 3'-O-methylation . For example, NpOMT shows higher affinity for norbelladine (K = 12 μM) than for 3'-methylated intermediates .
Q. What experimental strategies resolve contradictions in reported methylation patterns of norbelladine?
- Methodological Answer : Discrepancies (e.g., 3'- vs. 4'-O-methylation) are addressed via:
- Time-course assays : NpOMT produces 3',4'-O-dimethylnorbelladine after 60–120 min, but initial products (0–30 min) are exclusively 4'-O-methylated .
- Substrate specificity tests : Incubating NpOMT with 3'-O-methylnorbelladine does not yield dimethylated products, confirming strict 4'-regioselectivity .
- Cross-species enzyme comparisons : Homologs from Lycoris aurea exhibit divergent methylation patterns, highlighting evolutionary divergence .
Q. How can metabolic engineering optimize this compound production in heterologous systems?
- Methodological Answer : Reconstitution in Nicotiana benthamiana involves co-expression of:
- LaNBS (condensation), LaNRII (reduction), and LaN4'-OMT (methylation) .
- Feeding strategies : Supplementing precursors (3,4-DHBA, tyramine) increases yields by 2.5-fold .
- Transcriptomic analysis : Identifying rate-limiting steps (e.g., SAM availability) and upregulating SAM synthases improves flux .
Q. What are the challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Key challenges include:
- Regioselective methylation : Chemocatalytic methods (e.g., Pd/C hydrogenation) lack the precision of enzymatic methylation, leading to mixtures .
- Purification : Reverse-phase HPLC with C18 columns separates analogs, but yields are low (e.g., 43% for this compound) .
- Stability : Methylated products degrade under acidic conditions, requiring storage at -80°C in amber vials .
Propriétés
IUPAC Name |
5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLILULALIDNSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291729 | |
Record name | 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4579-60-6 | |
Record name | 4579-60-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.